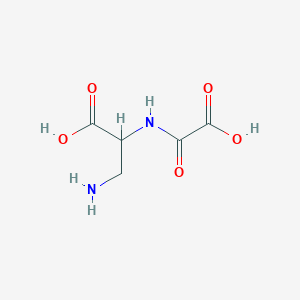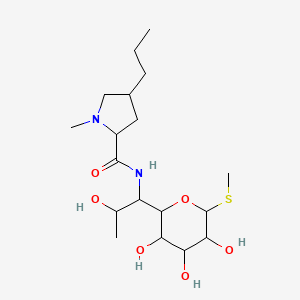![molecular formula C10H12O2 B1220045 3,7,7-Trimethylbicyclo[4.1.0]hept-3-ene-2,5-dione CAS No. 6617-34-1](/img/structure/B1220045.png)
3,7,7-Trimethylbicyclo[4.1.0]hept-3-ene-2,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,7,7-Trimethylbicyclo[4.1.0]hept-3-ene-2,5-dione is a natural product found in Asarum sieboldii with data available.
Scientific Research Applications
Spectroscopic Studies
- Oxygen-Containing Bicyclic Monoterpenes : Research on 3,7,7-Trimethylbicyclo[4.1.0]hept-3-ene-2,5-dione (and other derivatives) includes spectroscopic analysis using NMR and X-ray diffraction. These studies are essential for understanding the chemical structure and properties of such compounds (Kolehmainen et al., 1993).
Chemical Synthesis and Reactions
- Synthesis and Reactivity : The compound has been involved in studies related to chemical synthesis, demonstrating how it reacts with various dienophiles. This research is crucial for developing new synthetic methods and understanding chemical reactivity (Askani & Wieduwilt, 1986).
- Formation and Transformation Studies : Investigations into the formation of 3,7,7-Trimethylbicyclo[4.1.0]hept-3-ene-2,5-dione and its transformation under different conditions provide insights into the compound's stability and potential applications in organic synthesis (Kilbas, Azizoglu & Balcı, 2006).
Applications in Material Science
- Polylactide Toughening : Research on derivatives of 3,7,7-Trimethylbicyclo[4.1.0]hept-3-ene-2,5-dione has led to their use in toughening polylactide, a biodegradable polymer. This application is significant for enhancing the mechanical properties of eco-friendly materials (Jing & Hillmyer, 2008).
properties
CAS RN |
6617-34-1 |
|---|---|
Product Name |
3,7,7-Trimethylbicyclo[4.1.0]hept-3-ene-2,5-dione |
Molecular Formula |
C10H12O2 |
Molecular Weight |
164.2 g/mol |
IUPAC Name |
3,7,7-trimethylbicyclo[4.1.0]hept-3-ene-2,5-dione |
InChI |
InChI=1S/C10H12O2/c1-5-4-6(11)7-8(9(5)12)10(7,2)3/h4,7-8H,1-3H3 |
InChI Key |
BBRJZZUFDYMNIY-UHFFFAOYSA-N |
SMILES |
CC1=CC(=O)C2C(C1=O)C2(C)C |
Canonical SMILES |
CC1=CC(=O)C2C(C1=O)C2(C)C |
Other CAS RN |
67670-71-7 |
synonyms |
car-3-ene-2,5-dione |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



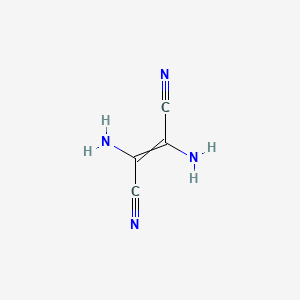
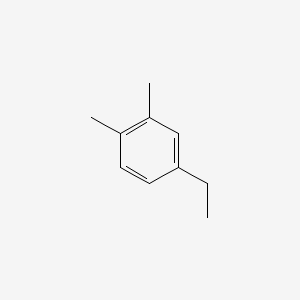
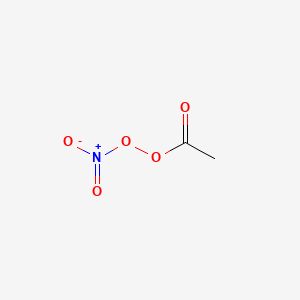



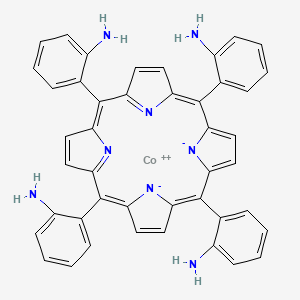
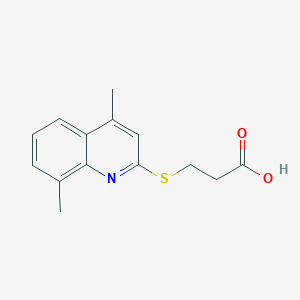
![3,4,5-Trimethoxybenzoic acid [(3,5-dimethyl-4-oxo-1-cyclohexa-2,5-dienylidene)amino] ester](/img/structure/B1219980.png)
![2-[(2-Ethoxy-2-oxoethyl)thio]-1-benzimidazolecarboxylic acid ethyl ester](/img/structure/B1219981.png)
![(2R)-1-[(4,8-dimethoxy-7-furo[2,3-b]quinolinyl)oxy]-3-methylbutane-2,3-diol](/img/structure/B1219982.png)

